molecular formula C8H16N4O B13064994 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol

1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol

Cat. No.: B13064994
M. Wt: 184.24 g/mol
InChI Key: MJTXAQAYCZFUPM-UHFFFAOYSA-N
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Description

1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol is a compound that features a 1,2,4-triazole ring substituted with an amino group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol can be achieved through multiple pathways. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a variety of 1,2,4-triazole derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. This compound is known to inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

1-(3-amino-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C8H16N4O/c1-8(2,3)6(13)4-12-5-10-7(9)11-12/h5-6,13H,4H2,1-3H3,(H2,9,11)

InChI Key

MJTXAQAYCZFUPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1C=NC(=N1)N)O

Origin of Product

United States

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